molecular formula C9H14O3 B13991583 Methyl 2-(cyclopropylmethyl)-3-oxobutanoate

Methyl 2-(cyclopropylmethyl)-3-oxobutanoate

Cat. No.: B13991583
M. Wt: 170.21 g/mol
InChI Key: HDBFTZDPCCHTEW-UHFFFAOYSA-N
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Description

Methyl 2-(cyclopropylmethyl)-3-oxobutanoate is an organic compound that belongs to the class of esters It features a cyclopropylmethyl group attached to a 3-oxobutanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(cyclopropylmethyl)-3-oxobutanoate typically involves the esterification of 2-(cyclopropylmethyl)-3-oxobutanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and catalyst concentration is common to achieve high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(cyclopropylmethyl)-3-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for nucleophilic substitution.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or alcohols, depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(cyclopropylmethyl)-3-oxobutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(cyclopropylmethyl)-3-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(cyclopropylmethyl)-3-oxopentanoate
  • Methyl 2-(cyclopropylmethyl)-3-oxobutanoate
  • Ethyl 2-(cyclopropylmethyl)-3-oxobutanoate

Uniqueness

This compound is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its cyclopropylmethyl group provides steric hindrance, affecting its reactivity and interaction with other molecules. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

methyl 2-(cyclopropylmethyl)-3-oxobutanoate

InChI

InChI=1S/C9H14O3/c1-6(10)8(9(11)12-2)5-7-3-4-7/h7-8H,3-5H2,1-2H3

InChI Key

HDBFTZDPCCHTEW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(CC1CC1)C(=O)OC

Origin of Product

United States

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